Avenanthramide E

Description

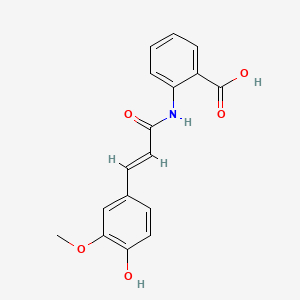

Structure

3D Structure

Properties

IUPAC Name |

2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO5/c1-23-15-10-11(6-8-14(15)19)7-9-16(20)18-13-5-3-2-4-12(13)17(21)22/h2-10,19H,1H3,(H,18,20)(H,21,22)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKJPXSYWQUVGO-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437293 | |

| Record name | (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93755-77-2 | |

| Record name | Avenanthramide E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93755-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avenanthramide E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093755772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-[[3-(4-Hydroxy-3-methoxyphenyl)-1-oxo-2-propenyl]amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVENANTHRAMIDE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB9MUF0VRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avenanthramide E: A Technical Guide to its Discovery and Isolation from Avena sativa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Avenanthramide E, a specific phenolic alkaloid found in oats (Avena sativa). It covers the historical context of its discovery, detailed experimental protocols for its extraction and isolation, and a summary of the known biological activities and signaling pathways associated with the broader class of avenanthramides. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of oat-derived phytochemicals.

Discovery and Characterization

Avenanthramides (AVNs) are a unique group of soluble phenolic compounds found almost exclusively in oats.[1][2] They function as phytoalexins, produced by the plant as a defense mechanism against pathogens such as crown rust.[1] The discovery and characterization of these compounds are primarily attributed to the work of F.W. Collins. In the 1980s, Collins coined the term "avenanthramides" to describe these novel N-cinnamoylanthranilate alkaloids isolated from oat groats and hulls.[3]

While the most abundant and studied AVNs are A, B, and C, the synthesis of Avenanthramides A, B, D, and E was reported by Collins in a 1989 publication, establishing their existence within the complex phytochemical profile of oats. Due to its status as a minor AVN, literature specifically detailing the discovery and quantification of this compound from natural sources is scarce.

Chemically, avenanthramides consist of an anthranilic acid derivative linked to a hydroxycinnamic acid derivative via an amide bond.[4] More than 40 distinct AVNs have been detected in oats.[2] While the exact structure of this compound is not widely published, recent research on its biosynthesis in engineered E. coli has shed light on its formation. This compound can be synthesized from Avenanthramide D (N-p-coumaroyl-anthranilate) through enzymatic steps, suggesting it is a hydroxylated and/or methoxylated derivative.[4]

Experimental Protocols: Extraction and Isolation

The isolation of a specific, minor avenanthramide like this compound from Avena sativa is a multi-step process requiring an initial bulk extraction of total avenanthramides followed by chromatographic purification.

General Extraction of Total Avenanthramides

This protocol is a composite of established methods for extracting a broad spectrum of avenanthramides from oat groats or flour.[5]

Materials:

-

Milled oat samples (groats or whole grain), passed through a 0.5 mm sieve

-

80% Methanol (HPLC grade)

-

Centrifuge

-

Rotary evaporator or vacuum centrifuge

-

Vortex mixer

-

Orbital shaker

Methodology:

-

Sample Preparation: Weigh 5.0 g of milled oat flour into a centrifuge tube.

-

Solvent Addition: Add 35 mL of 80% methanol to the tube.

-

Extraction: Secure the tube on an orbital shaker and agitate for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 1,600 x g for 10 minutes to pellet the solid material.

-

Supernatant Collection: Carefully decant the supernatant into a clean collection flask.

-

Re-extraction: Repeat steps 2-5 with the remaining pellet to maximize yield, combining the supernatants.

-

Solvent Evaporation: Dry the pooled supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Dissolve the dried extract in 2 mL of methanol. The resulting solution is the total avenanthramide extract (TAVNE), ready for analysis or further purification.

Proposed Isolation of this compound via Preparative HPLC

To isolate this compound from the total extract, preparative High-Performance Liquid Chromatography (HPLC) is required. This method separates compounds based on their differential affinity for the stationary and mobile phases.

Equipment and Materials:

-

Preparative HPLC system with a PDA or UV detector

-

C18 stationary phase column (preparative scale)

-

Mobile Phase A: Water with 0.1% formic acid (HPLC grade)

-

Mobile Phase B: Acetonitrile with 0.1% formic acid (HPLC grade)

-

Total Avenanthramide Extract (TAVNE)

-

Fraction collector

Methodology:

-

Sample Preparation: Filter the TAVNE through a 0.22 µm PTFE syringe filter.

-

System Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

-

Injection: Inject a suitable volume of the filtered TAVNE onto the column.

-

Elution Gradient: Apply a linear gradient to gradually increase the concentration of Mobile Phase B. A typical gradient might be from 5% to 70% B over 60 minutes. This gradient must be optimized to achieve separation of the target compound from other closely related AVNs.

-

Fraction Collection: Monitor the eluent at a suitable wavelength (e.g., 340 nm) and collect fractions corresponding to the chromatographic peaks using a fraction collector. This compound will elute as a distinct, likely minor, peak.

-

Purity Analysis: Analyze the collected fractions corresponding to the target peak using analytical HPLC-MS to confirm the identity (via mass-to-charge ratio) and purity of this compound.

-

Pooling and Drying: Pool the pure fractions and evaporate the solvent to obtain isolated this compound.

Quantitative Data

Quantitative analysis of avenanthramides reveals significant variation based on the oat cultivar, environmental conditions, and the presence of stressors like fungal infection.[4] While data for this compound is not available in the surveyed literature, the concentrations of major AVNs provide a benchmark for their abundance.

| Avenanthramide | Cultivar | Concentration (mg/kg Dry Weight) | Reference |

| Total AVNs | 'Avetron' | 26.7 ± 1.44 | [5] |

| Total AVNs | 'Viviana' | 185 ± 12.5 | [5] |

| AVN A (2p) | 'Akseli' | 19.0 ± 0.46 | [5] |

| AVN A (2p) | 'Viviana' | 75.1 ± 1.68 | [5] |

| AVN B (2f) | 'Akseli' | 20.9 ± 1.14 | [5] |

| AVN B (2f) | 'Viviana' | 81.3 ± 4.50 | [5] |

| AVN C (2c) | 'Akseli' | 18.5 ± 0.93 | [5] |

| AVN C (2c) | 'Viviana' | 15.1 ± 0.52 | [5] |

Biological Activity and Signaling Pathways

Avenanthramides are noted for their potent antioxidant and anti-inflammatory properties. While specific bioactivity data for this compound is limited, the general mechanisms attributed to the major AVNs are instructive.

The anti-inflammatory effects of avenanthramides are partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes (e.g., cytokines, chemokines). Avenanthramides have been shown to inhibit the degradation of IκB, thereby preventing NF-κB activation and downstream inflammatory responses.

Conclusion and Future Directions

This compound represents one of the many potentially bioactive yet understudied phytochemicals within Avena sativa. First identified in the foundational work on oat phenolics, its isolation from natural sources requires robust extraction and chromatographic techniques. While quantitative data and specific bioactivity for this compound are currently lacking in the scientific literature, the established protocols for other avenanthramides provide a clear path for future research. Elucidating the precise structure, concentration, and therapeutic activities of this compound will contribute to a more complete understanding of the health benefits of oats and may uncover novel applications for this unique plant alkaloid in nutrition and medicine.

References

An In-depth Technical Guide to the Natural Sources and Biological Interactions of Avenanthramides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a unique group of phenolic alkaloids recognized for their potent antioxidant and anti-inflammatory properties. While primarily associated with oats (Avena sativa L.), this technical guide delves into the current scientific understanding of their natural occurrence, biosynthesis, and key biological signaling pathways. This document provides a comprehensive overview for researchers and professionals in drug development interested in the therapeutic potential of these compounds.

It is important to clarify the nomenclature of Avenanthramides. The most commonly cited AVNs are A, B, and C. A systematic nomenclature also exists, for instance, where AVN-A is also known as 2p. The designation "Avenanthramide E" is not consistently used in scientific literature regarding natural sources and its specific structure is not well-defined in this context. Therefore, this guide will focus on the well-characterized Avenanthramides found in nature.

Natural Occurrence of Avenanthramides

Current scientific literature indicates that Avenanthramides are almost exclusively found in oats (Avena sativa L.).[1][2][3] They are considered unique phytochemicals of oat grains. While one older source mentioned the possibility of their presence in fungus-infected carnations, this has not been widely substantiated in recent research. Therefore, for the purpose of this guide, oats are considered the sole confirmed natural source of Avenanthramides.

Quantitative Data of Major Avenanthramides in Oats

The concentration of Avenanthramides in oats can vary significantly depending on the cultivar, growing conditions, and processing methods. The following table summarizes the quantitative data for the three most abundant Avenanthramides in various oat cultivars.

| Oat Cultivar | Avenanthramide A (2p) (mg/kg) | Avenanthramide B (2f) (mg/kg) | Avenanthramide C (2c) (mg/kg) | Total AVNs (mg/kg) | Reference |

| 'Viviana' | - | - | - | 185 ± 12.5 | [4] |

| 'Avetron' | - | - | - | 26.7 ± 1.44 | [4] |

| Five Cultivar Average | - | - | - | 25 to 407 | [4] |

| 'Zaohua' (germinated, day 5) | - | - | - | 153.51 ± 4.08 | [2] |

| 'Bayou' (germinated, day 5) | - | - | - | 126.30 ± 3.33 | [2] |

| Average of 5 cultivars | - | 47.2 | - | 116-123 | [3] |

| 'Avenuda' | 10.05 ± 0.44 | 19.18 ± 0.80 | 9.70 ± 0.38 | - | [5] |

Experimental Protocols

1. Extraction of Avenanthramides from Oats

This protocol is adapted from established methods for the efficient extraction of Avenanthramides from oat grain for analytical purposes.

-

Sample Preparation: Mill naked oat cultivars to pass through a 0.5 mm sieve.

-

Extraction Solvent: Prepare a solution of 70% methanol in water.

-

Extraction Procedure:

-

Accurately weigh approximately 300 mg of the milled oat sample into a 15 mL tube.

-

Add 3 mL of the 70% methanol solvent.

-

Extract the samples at 55°C for 165 minutes on an orbital thermoshaker in the dark.

-

Following extraction, centrifuge the samples at 6500 x g for 5 minutes.

-

Carefully collect the supernatant for subsequent analysis. Store at -20°C until HPLC analysis.[5]

-

2. Quantification of Avenanthramides by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the separation and quantification of major Avenanthramides.

-

Instrumentation: An Agilent 1100 series HPLC system or equivalent, equipped with a diode array detector (DAD).

-

Column: Phenomenex Kinetex C18 (100 × 3.0 mm; 5 μm i.d.; 100 Å).

-

Mobile Phase:

-

A: 0.05 M phosphate buffer, pH 2.4

-

B: Methanol

-

-

Gradient Program:

-

0-50 min: 5-60% B

-

50-56 min: 60-90% B

-

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 35°C

-

Detection: 350 nm

-

Quantification: Use external standards of purified Avenanthramides A, B, and C to generate calibration curves for quantification.

Signaling Pathways and Biological Interactions

Avenanthramides have been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

Avenanthramide Biosynthesis Pathway

Avenanthramides are synthesized in oats through the phenylpropanoid and shikimate pathways. The key enzymatic step involves the condensation of a hydroxycinnamoyl-CoA ester with a hydroxyanthranilic acid.

NF-κB Signaling Pathway

Avenanthramides have demonstrated anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By inhibiting the activation of NF-κB, Avenanthramides can reduce the expression of pro-inflammatory cytokines.

Nrf2-ARE Signaling Pathway

Avenanthramides exert their antioxidant effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This leads to the transcription of various antioxidant and cytoprotective genes.

References

An In-depth Technical Guide to the Biosynthesis of Avenanthramide E in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramides (AVNs) are a class of phenolic alkaloids found almost exclusively in oats (Avena sativa L.). These compounds have garnered significant interest from the scientific and pharmaceutical communities due to their potent antioxidant, anti-inflammatory, and anti-atherogenic properties. Avenanthramide E (AVN-E), in particular, is a notable member of this family. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound in plants, detailing the enzymatic reactions, key intermediates, and relevant quantitative data. It also includes detailed experimental protocols for the key enzymes involved and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process that involves the convergence of the phenylpropanoid and the anthranilate pathways. The synthesis is primarily catalyzed by three key enzymes: 4-coumarate-CoA ligase (4CL), hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT), and caffeoyl-CoA O-methyltransferase (CCoAOMT).

The pathway initiates with the production of hydroxycinnamoyl-CoA thioesters. In the case of this compound, the specific precursor is feruloyl-CoA. This is followed by the condensation of feruloyl-CoA with 5-hydroxyanthranilic acid, a reaction catalyzed by HHT.

Key Precursors:

-

Feruloyl-CoA: Derived from the phenylpropanoid pathway.

-

5-Hydroxyanthranilic acid: Derived from the shikimate pathway via chorismate.

Key Enzymes:

-

4-Coumarate-CoA Ligase (4CL): Catalyzes the formation of hydroxycinnamoyl-CoA thioesters from their corresponding hydroxycinnamic acids. Oat 4CL can utilize p-coumaric acid, caffeic acid, and ferulic acid as substrates to produce their respective CoA thioesters.[1]

-

Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT): This enzyme is a member of the BAHD acyltransferase family and catalyzes the final condensation step, linking a hydroxycinnamoyl-CoA to a hydroxyanthranilate molecule.[2][3] Isoforms of HHT have been identified in oats, exhibiting different substrate specificities.[4][5]

-

Caffeoyl-CoA O-methyltransferase (CCoAOMT): This enzyme is responsible for the methylation of caffeoyl-CoA to produce feruloyl-CoA, a key precursor for this compound. It can also be involved in the methylation of avenanthramides themselves, such as the conversion of Avenanthramide C to Avenanthramide B.[1]

Visualizing the Pathway

Caption: Biosynthesis pathway of this compound in plants.

Quantitative Data

The biosynthesis of this compound is influenced by various factors, including the expression levels of the biosynthetic genes and the kinetic properties of the enzymes involved.

Enzyme Kinetics

The kinetic parameters of the key enzymes provide insights into their efficiency and substrate preference.

| Enzyme | Substrate | Km (µM) | Relative Vmax (%) | Organism/Tissue | Reference |

| HHT (isoform S1) | p-Coumaroyl-CoA | 1.6 | 100 | Avena sativa (seeds) | [4] |

| Caffeoyl-CoA | 1.3 | 117 | Avena sativa (seeds) | [4] | |

| Feruloyl-CoA | 1.1 | 148 | Avena sativa (seeds) | [4] | |

| Sinapoyl-CoA | 2.0 | 72 | Avena sativa (seeds) | [4] | |

| HHT (isoform S2) | p-Coumaroyl-CoA | 2.5 | 100 | Avena sativa (seeds) | [4] |

| Caffeoyl-CoA | 1.5 | 111 | Avena sativa (seeds) | [4] | |

| Feruloyl-CoA | 1.3 | 129 | Avena sativa (seeds) | [4] | |

| Sinapoyl-CoA | 2.2 | 89 | Avena sativa (seeds) | [4] | |

| CCoAOMT | Caffeoyl-CoA | 10.3 ± 1.2 | - | Citrus reticulata | [6] |

Note: Specific kinetic data for oat 4CL and CCoAOMT are limited in the reviewed literature. The data for CCoAOMT is from a different plant species and is provided for comparative purposes.

Gene Expression Analysis

The expression of genes encoding the biosynthetic enzymes is often induced by biotic and abiotic stresses, leading to an accumulation of avenanthramides.

| Gene | Elicitor/Stress | Fold Change in Expression | Tissue | Reference |

| AsHHT1 | Victorin | Increased | Oat leaves | [7] |

| AsCCoAOMT | Victorin | Increased | Oat leaves | [7] |

| AsHHT1 | Puccinia coronata | Increased | Oat leaves | [7] |

| AsCCoAOMT | Puccinia coronata | Increased | Oat leaves | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in characterizing the this compound biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant 4CL, HHT, and CCoAOMT for in vitro characterization.

Workflow Diagram:

Caption: Workflow for heterologous expression and purification.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from young oat leaves.

-

Synthesize first-strand cDNA using a reverse transcriptase.

-

Amplify the open reading frames (ORFs) of the target genes (As4CL, AsHHT, AsCCoAOMT) using gene-specific primers.

-

Ligate the amplified PCR products into a suitable expression vector, such as pET-28a(+), which often includes a purification tag (e.g., His-tag).

-

-

Protein Expression:

-

Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3) pLysS).

-

Grow the transformed cells in LB medium containing the appropriate antibiotics at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance protein solubility.

-

Harvest the cells by centrifugation.

-

-

Protein Purification:

-

Resuspend the cell pellet in a lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Wash the column to remove non-specifically bound proteins.

-

Elute the purified protein using an appropriate elution buffer (e.g., containing imidazole).

-

Verify the purity and size of the protein by SDS-PAGE.

-

Dialyze the purified protein against a suitable storage buffer and determine its concentration.

-

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of the purified recombinant enzymes.

A. 4-Coumarate-CoA Ligase (4CL) Assay

Principle: The activity of 4CL is determined by spectrophotometrically measuring the formation of the CoA thioester product, which has a characteristic absorbance maximum.

Methodology: [4]

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.0), MgCl₂, ATP, and the hydroxycinnamic acid substrate (p-coumaric acid, caffeic acid, or ferulic acid).

-

Pre-incubate the mixture at 30°C.

-

Initiate the reaction by adding coenzyme A (CoA).

-

Monitor the increase in absorbance at the specific wavelength for the corresponding thioester (e.g., ~333 nm for p-coumaroyl-CoA, ~346 nm for caffeoyl-CoA, ~345 nm for feruloyl-CoA).

-

For kinetic analysis, vary the concentration of one substrate while keeping the others saturated.

-

Calculate the initial reaction rates and determine Km and Vmax values using Michaelis-Menten plots or Lineweaver-Burk plots.

B. Hydroxycinnamoyl-CoA:hydroxyanthranilate N-hydroxycinnamoyl transferase (HHT) Assay

Principle: The activity of HHT is determined by quantifying the formation of the avenanthramide product using High-Performance Liquid Chromatography (HPLC).

Methodology: [4]

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.0), the hydroxycinnamoyl-CoA substrate (e.g., feruloyl-CoA), and the hydroxyanthranilate substrate (e.g., 5-hydroxyanthranilic acid).

-

Add the purified HHT enzyme to initiate the reaction.

-

Incubate the reaction mixture at 30°C for a defined period.

-

Stop the reaction by adding an acid (e.g., acetic acid or HCl).

-

Analyze the reaction products by reverse-phase HPLC with UV detection at a wavelength where avenanthramides absorb (e.g., ~340 nm).

-

Quantify the product formation by comparing the peak area to a standard curve of the authentic avenanthramide.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant.

C. Caffeoyl-CoA O-methyltransferase (CCoAOMT) Assay

Principle: The activity of CCoAOMT is determined by measuring the formation of the methylated product (feruloyl-CoA) from caffeoyl-CoA and the methyl donor S-adenosyl-L-methionine (SAM), typically analyzed by HPLC.

-

Prepare a reaction mixture containing a buffer (e.g., Tris-HCl, pH 7.5-8.0), MgCl₂, the substrate caffeoyl-CoA, and the methyl donor S-adenosyl-L-methionine (SAM).

-

Initiate the reaction by adding the purified CCoAOMT enzyme.

-

Incubate the mixture at a suitable temperature (e.g., 30-37°C).

-

Terminate the reaction, for example, by adding acid.

-

Analyze the formation of feruloyl-CoA by HPLC, monitoring at its characteristic absorbance wavelength.

-

For kinetic analysis, vary the concentration of caffeoyl-CoA or SAM while keeping the other substrate at a saturating concentration.

Conclusion

The biosynthesis of this compound in oats is a well-defined pathway involving the coordinated action of enzymes from the phenylpropanoid and shikimate pathways. Understanding this pathway at a molecular and biochemical level is crucial for researchers aiming to enhance the production of these beneficial compounds in oats or through metabolic engineering in other organisms. The provided technical guide, including the detailed pathway, quantitative data, and experimental protocols, serves as a valuable resource for scientists and professionals in the fields of plant biology, biotechnology, and drug development. Further research focusing on the specific kinetic properties of oat enzymes and the regulatory networks controlling this pathway will undoubtedly pave the way for novel applications of avenanthramides in nutrition and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. Enzymatic synthesis and purification of caffeoyl-CoA, p-coumaroyl-CoA, and feruloyl-CoA [pubmed.ncbi.nlm.nih.gov]

- 7. Heritable temporal gene expression patterns correlate with metabolomic seed content in developing hexaploid oat seed [agris.fao.org]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Avenanthramide E

This compound (Avn E) is a member of the avenanthramides, a class of phenolic alkaloids primarily found in oats (Avena sativa)[1][2]. These compounds are noted for their significant biological activities, including antioxidant, anti-inflammatory, anti-itch, and anti-atherogenic properties[1][3][4]. This compound, also known as 4-Demethyl Tranilast, is a metabolite of the anti-allergic drug Tranilast[5]. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and a visualization of its associated signaling pathways.

Data Presentation

The quantitative data for this compound and related compounds are summarized in the tables below for ease of reference and comparison.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 93755-77-2 | [5][6] |

| Molecular Formula | C₁₇H₁₅NO₅ | [5] |

| Molecular Weight | 313.3 g/mol | [5][6] |

| Alternate Names | 4-Demethyl Tranilast | [5] |

| Melting Point | 235 °C | [2] |

| Solubility | Soluble in ethyl acetate, diethyl ether, aqueous acetone, and methanol; relatively insoluble in chloroform and benzene. | [7] |

| Class | Avenanthramides, Phenolic Alkaloids | [1][2] |

Table 2: Physicochemical Properties of Related Avenanthramides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) |

| Avenanthramide A | C₁₆H₁₃NO₅ | 299.28 | 258 - 277 | 249.8 @ 25 °C (est) |

| Avenanthramide B | C₁₇H₁₅NO₆ | 329.31 | - | - |

| Avenanthramide C | C₁₆H₁₃NO₆ | 315.28 | - | - |

| Tranilast | C₁₈H₁₇NO₅ | 343.33 | - | - |

Experimental Protocols

Detailed methodologies for the extraction, synthesis, and analysis of this compound are provided below.

Extraction of Avenanthramides from Oats

This protocol is adapted from methodologies used for the general extraction of avenanthramides from oat samples[8][9].

Objective: To extract total avenanthramides from milled oat samples.

Materials:

-

Milled oat samples

-

80% Methanol

-

Magnetic stirrer

-

Centrifuge

-

Rotary evaporator or vacuum concentrator

-

PTFE membrane filters (0.45 µm)

-

HPLC-grade Methanol

Procedure:

-

Weigh 5.0 g of the milled oat sample.

-

Add 35 mL of 80% methanol to the sample.

-

Stir the mixture for 30 minutes at room temperature using a magnetic stirrer.

-

Centrifuge the sample at 600 x g for 10 minutes at 18 °C.

-

Collect the supernatant.

-

Repeat the extraction (steps 2-5) on the remaining pellet with another 35 mL of 80% methanol to ensure complete extraction.

-

Combine the supernatants and dry under reduced pressure at a temperature not exceeding 40 °C.

-

Dissolve the dried extract in 2 mL of methanol.

-

Filter the solution through a 0.45 µm PTFE membrane filter prior to HPLC analysis.

Biosynthesis of this compound using Engineered Escherichia coli

This protocol describes a method for the biosynthesis of this compound from Avenanthramide D using engineered E. coli strains[10].

Objective: To synthesize this compound from a precursor molecule.

Materials:

-

E. coli strain harboring genes for HpaBC (p-hydroxyphenylacetate 3-hydroxylase) and SOMT9 (O-methyltransferase).

-

Avenanthramide D precursor

-

Culture medium (e.g., LB broth) with appropriate antibiotics

-

Incubator shaker

-

Spectrophotometer

-

Centrifuge

Procedure:

-

Culture the engineered E. coli strain in a suitable medium to an optimal cell density.

-

Introduce the precursor, Avenanthramide D, into the culture.

-

Incubate the culture under optimized conditions (e.g., temperature, shaking speed) to allow for the bioconversion of Avenanthramide D to this compound.

-

Monitor the reaction progress by taking periodic samples and analyzing them using HPLC.

-

Once the conversion is complete, harvest the cells by centrifugation.

-

Extract this compound from the culture medium and/or cell pellet for purification.

High-Performance Liquid Chromatography (HPLC) Analysis of Avenanthramides

This is a general analytical method for the quantification of avenanthramides[8].

Objective: To separate and quantify avenanthramides in an extract.

Equipment:

-

HPLC system with a binary solvent delivery system

-

UV detector

-

C18 analytical column (e.g., Phenomenex Kinetex C18, 100 × 3.0 mm; 5 µm i.d.; 100 Å)

-

Column oven

Mobile Phase:

-

Solvent A: 0.05 M phosphate buffer, pH 2.4

-

Solvent B: Methanol

HPLC Conditions:

-

Column Temperature: 35 °C

-

Flow Rate: 0.6 mL/min

-

Detection Wavelength: 350 nm

-

Gradient:

-

5–60% B over 50 minutes

-

60–90% B over 6 minutes

-

Mandatory Visualization

The following diagrams, created using the DOT language, visualize key experimental workflows and signaling pathways associated with this compound.

Caption: Workflow for the extraction and HPLC analysis of avenanthramides from oat samples.

Caption: Avenanthramides inhibit the NF-κB pathway by preventing IKK-mediated phosphorylation and subsequent degradation of IκB.

Caption: Avenanthramides promote the dissociation of Nrf2 from Keap1, leading to the activation of antioxidant gene expression.

References

- 1. Avenanthramide - Wikipedia [en.wikipedia.org]

- 2. Showing Compound this compound (FDB018420) - FooDB [foodb.ca]

- 3. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolic amides (avenanthramides) in oats – an update review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | 93755-77-2 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification and Quantification of Avenanthramides and Free and Bound Phenolic Acids in Eight Cultivars of Husked Oat (Avena sativa L) from Finland - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The In Vitro Mechanism of Action of Avenanthramide E: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenanthramide E, a member of the avenanthramide (Avn) class of polyphenolic alkaloids found exclusively in oats (Avena sativa), has garnered significant scientific interest for its potential therapeutic properties. Avenanthramides are characterized by a conjugate of an anthranilic acid derivative and a hydroxycinnamic acid derivative. In scientific literature, this compound is frequently referred to as Avenanthramide C (Avn-C). This technical guide provides an in-depth overview of the in vitro mechanism of action of this compound, with a focus on its anti-inflammatory, antioxidant, and antiproliferative effects. The information presented herein is a synthesis of current peer-reviewed research, intended to support further investigation and drug development endeavors.

Core Mechanisms of Action

The in vitro bioactivity of this compound is primarily attributed to its potent antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, this compound has been shown to influence vascular homeostasis through the regulation of nitric oxide (NO) production and the inhibition of smooth muscle cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Stimulant | This compound Concentration | Observed Effect | Reference |

| NF-κB Activation (Luciferase Reporter Assay) | C2C12 | TNF-α | EC50: 64.3 µM | Inhibition of TNF-α-induced NF-κB activation | [1] |

| IKKβ Kinase Activity | C2C12 | tert-butyl hydroperoxide (tBHP) | Not specified | Reduced IKKβ kinase activity | [2][3] |

| COX-2 Protein Expression | C2C12 | tBHP | Not specified | 50% reduction in tBHP-induced COX-2 protein increase | [2][3] |

| Prostaglandin E2 (PGE2) Levels | C2C12 | tBHP | Not specified | Decreased PGE2 levels | [2][3] |

| MMP-9 Protein Expression | HASMC | TNF-α | 0-100 µM | Dose-dependent decrease in MMP-9 expression | [4] |

| MMP-9 mRNA Expression | HASMC | TNF-α | 0-100 µM | Dose-dependent decrease in MMP-9 mRNA expression | [4] |

Table 2: Effects on Vascular Function

| Assay | Cell Line | This compound Concentration | Observed Effect | Reference |

| Smooth Muscle Cell (SMC) Proliferation ([³H] Thymidine Incorporation) | Rat A10 SMC | 120 µM | >50% inhibition of serum-induced proliferation | [5] |

| Human SMC Proliferation (Cell Number) | Human SMC | 40 µM | 41% inhibition of cell number increase | [5] |

| 80 µM | 62% inhibition of cell number increase | [5] | ||

| 120 µM | 73% inhibition of cell number increase | [5] | ||

| Nitric Oxide (NO) Production | SMC | 120 µM | 3-fold increase in NO production | [5] |

| Human Aortic Endothelial Cells (HAEC) | 120 µM | 9-fold increase in NO production | [5] | |

| Endothelial Nitric Oxide Synthase (eNOS) mRNA Expression | SMC and HAEC | Not specified | Upregulation of eNOS mRNA | [5] |

Table 3: Antioxidant Activity of Avenanthramides

| Assay | Avenanthramide | Relative Activity | Reference |

| β-carotene bleaching | Avn-C | Greater activity than Avn-A and Avn-B; nearly as active as BHT | [5] |

| DPPH radical scavenging | Avn-C | Greater activity than Avn-A and Avn-B; more active than Trolox | [5] |

| Total Antioxidant Capacity (ORAC, HORAC, SORAC, SOAC, NORAC) | Avn-C | Approximately 1.5-fold higher than Avn-A and Avn-B | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in critical intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways and the points of modulation by this compound.

NF-κB Signaling Pathway

A primary mechanism of the anti-inflammatory action of this compound is the inhibition of the NF-κB signaling pathway. In response to pro-inflammatory stimuli such as TNF-α, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to act as an allosteric inhibitor of IKKβ, thereby preventing the phosphorylation of IκBα and blocking the downstream inflammatory cascade.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. Ferulic Acid Derivatives and Avenanthramides Modulate Endothelial Function through Maintenance of Nitric Oxide Balance in HUVEC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avenanthramide, a polyphenol from oats, inhibits vascular smooth muscle cell proliferation and enhances nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

Avenanthramide E: A Technical Guide on Biological Activity and Function

Audience: Researchers, scientists, and drug development professionals.

Abstract

Avenanthramides (AVAs) are a unique group of phenolic alkaloids found almost exclusively in oats (Avena sativa L.) that have garnered significant interest for their potent antioxidant, anti-inflammatory, anti-proliferative, and anti-itch properties.[1][2][3][4] This technical guide provides an in-depth review of the biological activities and functions of avenanthramides, with an initial focus on Avenanthramide E. While research has extensively characterized the activities of major AVAs like A, B, and C, specific biological data for this compound remains limited. This document summarizes the available chemical information for this compound and presents a comprehensive overview of the biological functions, mechanisms of action, and relevant experimental protocols for the broader class of avenanthramides, serving as a critical resource for researchers in pharmacology and drug development.

Introduction to this compound and the Avenanthramide Class

Avenanthramides are conjugates of an anthranilic acid derivative and a phenylpropanoid (hydroxycinnamic acid derivative).[1][3][5] More than 40 different AVAs have been identified.[3] Two primary nomenclature systems are used: the alphabetical system by Collins (e.g., Avenanthramide A, B, C) and a subunit-based system by Dimberg (e.g., 2p, 2f, 2c).[1][6][7]

1.1. This compound: Chemical Profile

Specific research into the biological activity of this compound is sparse in current literature. However, its chemical identity has been established.

-

Chemical Name: N-(3,4-Dihydroxycinnamoyl)-2-aminobenzoic acid

-

Alternate Names: 4-Demethyl Tranilast[8]

-

Molecular Formula: C₁₇H₁₅NO₅[8]

-

Notability: It is described as a metabolite of the anti-allergic drug Tranilast and was synthesized by Collins in 1989.[1][8]

Due to the limited biological data on this compound, this guide will focus on the extensively studied biological activities of the most abundant and well-characterized avenanthramides: A, B, and C.

Core Biological Activities of Avenanthramides

Avenanthramides exhibit a wide range of biological effects, positioning them as promising therapeutic agents.

2.1. Antioxidant Activity AVAs are potent antioxidants, with an activity reported to be many times greater than other phenolic compounds like caffeic acid.[1] Their primary mechanism involves neutralizing free radicals by donating a hydrogen atom.[1][10] The antioxidant capacity varies among the different forms, with studies consistently showing the order of activity as Avenanthramide C > B > A.[1] This potent antioxidant activity is attributed to the ortho-hydroxyl group on the cinnamic acid moiety of Avenanthramide C.[11] Human studies have shown that consumption of AVA-enriched extracts can increase plasma levels of reduced glutathione (GSH), a key endogenous antioxidant.[2][12]

2.2. Anti-inflammatory and Anti-itch Activity AVAs demonstrate significant anti-inflammatory effects by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the inflammatory response.[1][13][14][15] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8.[2][16][17] This mechanism also underlies their well-known anti-itch and soothing properties, which are utilized in dermatological applications for conditions like eczema and atopic dermatitis.[1][10][18]

2.3. Anti-proliferative and Anti-cancer Activity Emerging evidence suggests that avenanthramides possess anti-cancer properties. Studies on colon (CaCo-2) and liver (Hep3B) cancer cell lines have shown that both natural and synthetic AVAs can induce apoptosis by activating caspases 8 and 3. They also downregulate pro-survival genes like hTERT, COX-2, and MDR1, highlighting their chemopreventive potential.

2.4. Cardiovascular Health The anti-inflammatory and antioxidant properties of AVAs contribute to cardiovascular protection. They have been shown to inhibit the expression of adhesion molecules on endothelial cells and suppress the proliferation of vascular smooth muscle cells, which are key events in the development of atherosclerosis.[19] Furthermore, AVAs can enhance the production of nitric oxide (NO), a vasodilator that improves blood flow.[20][21]

Quantitative Data Summary

The following tables summarize key quantitative data from human and in vitro studies on the most common avenanthramides.

Table 1: Pharmacokinetic Parameters of Avenanthramides in Humans

| Parameter | Avenanthramide A (2p) | Avenanthramide B (2f) | Avenanthramide C (2c) | Study Conditions & Reference |

|---|---|---|---|---|

| Cmax (nmol/L) | 112.9 (0.5g dose) / 374.6 (1g dose) | 13.2 (0.5g dose) / 96.0 (1g dose) | 41.4 (0.5g dose) / 89.0 (1g dose) | Consumption of AVA-Enriched Mixture (AEM) in skim milk.[22] |

| Tmax (hours) | 2.30 | 1.75 | 2.15 | Consumption of AEM in skim milk.[22] |

| Tmax (hours) | 2.29 ± 1.0 (High-AVA) / 1.80 ± 1.3 (Low-AVA) | 2.81 ± 0.9 (High-AVA) / 1.50 ± 1.5 (Low-AVA) | 2.29 ± 1.0 (High-AVA) / 1.50 ± 1.5 (Low-AVA) | Consumption of oat cookies.[8][21][23] |

| Half-life (T½, hours) | 1.75 | 3.75 | 3.00 | Consumption of AEM in skim milk.[22] |

| Bioavailability | ~4-fold greater than AVA-B (at 0.5g dose) | - | - | Consumption of AEM in skim milk.[24] |

Table 2: In Vitro Anti-inflammatory and Cytotoxic Effects

| Assay | Cell Line | Avenanthramide(s) | Concentration | Effect | Reference |

|---|---|---|---|---|---|

| COX-2 Inhibition | C2C12 Skeletal Muscle Cells | Avns (A, B, C) | Not specified | ~50% reduction in tBHP-induced COX-2 protein and luciferase activity. | [14][15] |

| IL-6 Secretion | HASMC | Avn C | 100 µM | Specific reduction in TNF-α-induced IL-6 secretion. | [17] |

| Cell Viability (MTT) | SK-MEL-2 | Avn A, B, C | 50 µM, 100 µM | No significant cytotoxicity observed. |[25] |

Mechanisms of Action: Key Signaling Pathways

Avenanthramides modulate key cellular signaling pathways to exert their biological effects. The two most well-documented pathways are the NF-κB and Nrf2-ARE pathways.

4.1. Inhibition of the NF-κB Pathway The anti-inflammatory activity of avenanthramides is primarily mediated through the inhibition of the NF-κB signaling cascade. Under inflammatory stimuli (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Avenanthramides, particularly Avn C, have been shown to act as allosteric inhibitors of IKKβ, preventing the phosphorylation of IκBα and thereby blocking NF-κB activation.[14][15]

4.2. Activation of the Nrf2-ARE Pathway The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like avenanthramides, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression. These genes encode for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of avenanthramides.

5.1. Extraction of Avenanthramides from Oats This protocol is adapted from methods used for the efficient extraction of AVAs for analytical quantification.[1][9][20]

-

Sample Preparation: Mill oat grains or bran to a fine powder (e.g., pass through a 0.5 mm sieve).

-

Extraction:

-

Weigh approximately 1.0 g of milled oat powder into a centrifuge tube.

-

Add 10 mL of 80% aqueous ethanol.

-

Vortex thoroughly to ensure complete mixing.

-

Shake vigorously on a vertical or orbital shaker for 30 minutes at room temperature.

-

-

Centrifugation: Centrifuge the mixture at approximately 2000 x g for 10 minutes to pellet the solid material.

-

Supernatant Collection: Carefully decant the supernatant into a clean collection tube.

-

Repeated Extraction: Repeat the extraction process (steps 2-4) on the remaining pellet two more times to maximize yield. Pool all supernatants.

-

Solvent Evaporation: Evaporate the solvent from the pooled supernatant under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution: Dissolve the dried extract in a known volume (e.g., 2 mL) of methanol.

-

Filtration: Filter the reconstituted extract through a 0.2 µm PTFE syringe filter prior to HPLC or UPLC-MS analysis.

5.2. DPPH Radical Scavenging Assay (Antioxidant Activity) This colorimetric assay measures the capacity of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

-

Reagent Preparation: Prepare a 0.2 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Sample Preparation: Prepare various concentrations of the avenanthramide extract or pure compounds in methanol. A positive control (e.g., Ascorbic Acid) should also be prepared.

-

Assay Procedure (96-well plate format):

-

Add 10 µL of each sample concentration (or control) to triplicate wells.

-

Add 190 µL of the DPPH solution to each well.

-

For the blank, add 10 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) can be determined by plotting inhibition percentage against sample concentration.

5.3. NF-κB Luciferase Reporter Assay (Anti-inflammatory Activity) This cell-based assay quantifies the activation of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate.

-

Transfect the cells with a plasmid containing the firefly luciferase gene driven by an NF-κB response element. A second plasmid containing Renilla luciferase under a constitutive promoter is often co-transfected as an internal control for transfection efficiency.

-

-

Treatment:

-

Cell Lysis: Wash the cells with PBS and add 20-100 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[6][10]

-

Luciferase Measurement:

-

Transfer 10-20 µL of the cell lysate to an opaque 96-well plate.

-

Use a dual-luciferase assay system and a luminometer to measure both firefly and Renilla luciferase activity sequentially. The luminometer injects the firefly substrate, reads the luminescence, then injects the Stop & Glo® reagent (which quenches the firefly reaction and activates the Renilla reaction) and reads the second signal.[6]

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The inhibitory effect of avenanthramides is determined by comparing the normalized luciferase activity in treated wells to the activator-only control.

Conclusion and Future Directions

Avenanthramides are a class of oat-exclusive polyphenols with significant, well-documented biological activities, including potent antioxidant and anti-inflammatory effects. The primary mechanisms of action involve the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2-ARE pathway. While extensive research has focused on Avenanthramides A, B, and C, providing valuable quantitative and mechanistic data, other isoforms like this compound remain largely uncharacterized.

Future research should aim to:

-

Isolate and Characterize this compound: Purify or synthesize this compound to enable a thorough investigation of its specific biological activities.

-

Comparative Studies: Conduct head-to-head comparisons of the antioxidant, anti-inflammatory, and anti-proliferative activities of this compound against the more common A, B, and C isoforms.

-

In Vivo Efficacy: Progress to in vivo animal models to evaluate the pharmacokinetics, safety, and therapeutic efficacy of less-studied avenanthramides for various inflammatory and oxidative stress-related diseases.

This guide provides a robust foundation for professionals in the field, summarizing the current state of knowledge and highlighting the critical need for further exploration into the full therapeutic potential of the entire avenanthramide family.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. Extraction of avenanthramides from oats (Avena sativa) using pressurized hot water extraction | LUP Student Papers [lup.lub.lu.se]

- 4. youtube.com [youtube.com]

- 5. bowdish.ca [bowdish.ca]

- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Absorption and Elimination of Oat Avenanthramides in Humans after Acute Consumption of Oat Cookies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. experts.umn.edu [experts.umn.edu]

- 15. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]

- 18. Quantitative Analysis and Anti-inflammatory Activity Evaluation of the A-Type Avenanthramides in Commercial Sprouted Oat Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. google.com [google.com]

- 20. scispace.com [scispace.com]

- 21. Absorption and Elimination of Oat Avenanthramides in Humans after Acute Consumption of Oat Cookies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Cytotoxicity of Avenanthramides: Preliminary Insights and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Avenanthramides (AVAs) are a group of phenolic alkaloids found exclusively in oats (Avena sativa L.).[1] These compounds have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, and antiproliferative properties.[1][2] While over 30 different AVAs have been identified, the majority of cytotoxic research has focused on Avenanthramide-A (AVA-A), Avenanthramide-B (AVA-B), and Avenanthramide-C (AVA-C or Avn-C), or on AVA-enriched extracts.[3]

This technical guide addresses the topic of Avenanthramide E (AVE E) cytotoxicity. It is important to note that, to date, specific studies detailing the cytotoxic profile of isolated this compound are not available in the public research domain. Therefore, this document provides a comprehensive overview of the existing preliminary studies on the cytotoxicity of the most well-researched avenanthramides. The data and methodologies presented herein can serve as a foundational resource for professionals seeking to investigate the potential of this compound and other novel AVA compounds as therapeutic agents. The findings for prominent AVAs offer valuable insights into the potential mechanisms and effects that might be exhibited by this compound.

Data Presentation: Antiproliferative and Pro-Apoptotic Effects

The cytotoxic effects of avenanthramides have been primarily characterized by their ability to inhibit the proliferation of cancer cells and induce apoptosis.[2] The quantitative data from key studies are summarized below for comparative analysis.

Table 1: Summary of Avenanthramide Antiproliferative Activity

| Compound/Extract | Cell Line(s) | Concentration Range | Key Findings | Reference(s) |

| AVA-Enriched Extract (AvExO) | HT29, Caco-2, LS174T, HCT116 (Human Colon Cancer) | 5 - 100 µg/mL | Significant inhibition of cell proliferation in all tested colon cancer cell lines. | [4][5] |

| Avenanthramide-C (Avn-C) | HT29, Caco-2, LS174T, HCT116 (Human Colon Cancer) | 5 - 100 µM | Dose-dependent inhibition of proliferation in colon cancer cells. | [4][5] |

| Methylated Avn-C (CH3-Avn-C) | HT29, Caco-2, LS174T, HCT116 (Human Colon Cancer) | 5 - 100 µM | Showed the most potent antiproliferative effect among the tested compounds. | [4][5] |

| Synthetic Avn-C (s-2c) | CaCo-2 (Human Colon Cancer) | Not specified | Demonstrated the highest cytotoxicity among individual synthetic AVAs (s-2c, s-2p, s-2f). | [6] |

| Natural AVA Mixture (n-MIX) | Hep3B (Human Liver Cancer) | Not specified | Induced a marked cytotoxic effect, comparable to individual synthetic AVAs. | [6] |

Table 2: Pro-Apoptotic Effects of Avenanthramides

| Compound/Extract | Cell Line(s) | Apoptotic Mechanism | Key Findings | Reference(s) |

| Synthetic & Natural AVAs | CaCo-2, Hep3B | Caspase Activation | Activated initiator caspase-8 and executioner caspase-3. | [6][7] |

| Natural AVA Mixture (n-MIX) & Synthetic Avn-C (s-2c) | CaCo-2, Hep3B | Caspase Activation | In addition to caspases -8 and -3, also activated initiator caspase-2. | [6][7] |

| Avenanthramide-C (Avn-C) Metabolites | HCT-116 (Human Colon Cancer) | Apoptosis Induction | Dihydro-avenanthramide D-C (DHAvD-C), a metabolite of Avn-C, showed high potential in triggering apoptosis. | [1] |

| Dihydro-avenanthramide D (DHAvD) | MCF-7 (Human Breast Cancer) | Inhibition of Invasion | Inhibited TPA-triggered invasion potential. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preliminary findings. The following sections outline the core experimental protocols used in the cited studies on avenanthramide cytotoxicity.

Cell Lines and Culture Conditions

-

Cell Lines: A variety of human cancer cell lines have been utilized, including:

-

Culture Medium: Cells are typically maintained in standard culture media such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

Cell Viability and Proliferation Assays

A common method to assess the cytotoxic and antiproliferative effects of AVAs is the MTS assay.

-

Principle: The CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) is a colorimetric method for determining the number of viable cells. The assay reagent contains a tetrazolium compound, MTS ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]), and an electron coupling reagent. MTS is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan product, as measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

-

Protocol Outline:

-

Cell Seeding: Seed cells into a 96-well plate at a density of approximately 3,000 cells per well in 100 µL of culture medium.

-

Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the test compound (e.g., Avn-C dissolved in DMSO, with the final DMSO concentration kept below 0.1%). Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours).

-

Reagent Addition: Add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

-

Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

-

Apoptosis Detection: Caspase Activity Assays

To confirm that cell death occurs via apoptosis, the activity of key apoptotic enzymes, caspases, is measured.

-

Principle: Caspase activity assays utilize specific peptide substrates conjugated to a colorimetric or fluorometric reporter. When cleaved by the active caspase, the reporter is released and can be quantified.

-

Protocol Outline (Colorimetric Example):

-

Cell Lysis: Treat cells with the AVA compound for a designated time, then harvest and lyse the cells to release intracellular contents.

-

Protein Quantification: Determine the total protein concentration of the cell lysates to ensure equal loading.

-

Assay Reaction: Incubate a standardized amount of protein from each sample with a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for Caspase-3, IETD-pNA for Caspase-8, or LEHD-pNA for Caspase-9).

-

Incubation: Allow the reaction to proceed at 37°C.

-

Data Acquisition: Measure the absorbance of the released pNA (p-nitroaniline) at 405 nm using a microplate reader.

-

Analysis: Compare the caspase activity in treated samples to that of untreated controls.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The cytotoxic effects of avenanthramides are mediated through the modulation of complex intracellular signaling pathways. The following diagrams, rendered using the DOT language, illustrate these mechanisms and a typical experimental workflow.

Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of avenanthramides.

Caption: Avenanthramides induce apoptosis by activating initiator caspases-2 and -8, leading to caspase-3 activation.[6]

Caption: Avenanthramides inhibit NF-κB activation, a key pathway for inflammation and cell survival.[1]

Caption: Avenanthramides can modulate the PI3K/Akt pathway, influencing the balance between cell survival and apoptosis.[8][9]

References

- 1. phcogrev.com [phcogrev.com]

- 2. mdpi.com [mdpi.com]

- 3. Effect of Germination on the Avenanthramide Content of Oats and Their in Vitro Antisensitivity Activities [mdpi.com]

- 4. Avenanthramides inhibit proliferation of human colon cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Natural and synthetic avenanthramides activate caspases 2, 8, 3 and downregulate hTERT, MDR1 and COX-2 genes in CaCo-2 and Hep3B cancer cells - Food & Function (RSC Publishing) [pubs.rsc.org]

- 7. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overview on the Polyphenol Avenanthramide in Oats (Avena sativa Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases [mdpi.com]

- 9. researchgate.net [researchgate.net]

Initial Screening of Avenanthramide E: A Technical Guide on its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of Avenanthramide E (Avn E), also referred to as Avenanthramide C, and its significant anti-inflammatory properties. Avenanthramides are a group of polyphenolic alkaloids found exclusively in oats that have garnered attention for their potential therapeutic applications.[1] This document outlines the key mechanisms of action, summarizes quantitative data from relevant studies, provides detailed experimental protocols for assessing its anti-inflammatory effects, and visualizes the involved signaling pathways.

Core Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition by this compound leads to a downstream reduction in the expression of various pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB. This phosphorylation event targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

This compound has been shown to inhibit the NF-κB pathway at multiple points. Studies have demonstrated that it can suppress the phosphorylation of IκB, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[2] This ultimately leads to a reduction in the nuclear translocation of NF-κB and a subsequent decrease in the expression of its target genes.[2][3] Some evidence suggests that avenanthramides may act as allosteric inhibitors of IKKβ, directly modulating its kinase activity.[4][5]

MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases—including ERK, JNK, and p38—that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, leading to the expression of inflammatory genes. Research has indicated that this compound can suppress the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli like TNF-α, thereby inhibiting the MAPK signaling pathway and reducing the expression of downstream targets such as MMP-9.[3]

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in several studies. The following tables summarize the key findings, showcasing its potency in inhibiting various inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokine Secretion

| Cell Line | Inflammatory Stimulus | This compound Concentration | Inhibited Cytokine | % Inhibition | Reference |

| Human Aortic Endothelial Cells (HAECs) | IL-1β | 20 ng/mL | IL-6 | Significant Reduction | [2] |

| Human Aortic Endothelial Cells (HAECs) | IL-1β | 40 ng/mL | IL-8 | Significant Reduction | [2] |

| Human Aortic Endothelial Cells (HAECs) | IL-1β | 20 ng/mL | MCP-1 | Significant Reduction | [2] |

| Human Arterial Smooth Muscle Cells (HASMCs) | TNF-α | Not Specified | IL-6 | Specifically Reduced | [3] |

Table 2: Effect on Inflammatory Enzymes and Adhesion Molecules

| Cell Line | Inflammatory Stimulus | This compound Treatment | Target | Effect | Reference |

| C2C12 Skeletal Muscle Cells | tBHP | Not Specified | COX-2 Protein | Reduced by 50% | [4][5] |

| C2C12 Skeletal Muscle Cells | tBHP | Not Specified | COX-2 Luciferase Activity | Reduced by 50% | [4][5] |

| C2C12 Skeletal Muscle Cells | tBHP | Not Specified | Prostaglandin E2 Levels | Decreased | [4][5] |

| Human Aortic Endothelial Cells (HAECs) | IL-1β | 20 and 40 ng/mL | ICAM-1 | Significantly Reduced | [2] |

| Human Aortic Endothelial Cells (HAECs) | IL-1β | 20 and 40 ng/mL | VCAM-1 | Significantly Reduced | [2] |

| Human Aortic Endothelial Cells (HAECs) | IL-1β | 20 and 40 ng/mL | E-selectin | Significantly Reduced | [2] |

| Human Arterial Smooth Muscle Cells (HASMCs) | TNF-α | 100 µM | MMP-9 Expression | Inhibited | [3] |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human Aortic Endothelial Cells (HAECs), Human Arterial Smooth Muscle Cells (HASMCs), or C2C12 skeletal muscle cells are commonly used.

-

Culture Conditions: Cells are maintained in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Cells are seeded in appropriate culture plates and allowed to adhere overnight.

-

The medium is then replaced with fresh medium containing various concentrations of this compound for a pre-incubation period (e.g., 2 hours).

-

Following pre-incubation, cells are stimulated with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) or IL-1β for a specified duration (e.g., 24 hours).

-

Control groups include untreated cells and cells treated only with the inflammatory stimulus.

-

Western Blot Analysis for Protein Expression

This protocol is used to determine the expression levels of key proteins in the signaling pathways.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., p-IκB, IκB, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, COX-2, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

This protocol is used to quantify the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.

-

Sample Collection: After the treatment period, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

ELISA Procedure:

-

Commercially available ELISA kits for specific cytokines (e.g., IL-6, IL-8, MCP-1) are used according to the manufacturer's instructions.

-

Briefly, the collected supernatants and standards are added to wells of a microplate pre-coated with a capture antibody.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is then added, and the resulting color development is proportional to the amount of cytokine present.

-

-

Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength. A standard curve is generated to determine the concentration of the cytokine in the samples.

Conclusion

The initial screening of this compound reveals its potent anti-inflammatory properties, primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways. The provided data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential in inflammatory diseases. Future studies should focus on in-depth dose-response relationships, pharmacokinetic and pharmacodynamic profiling, and evaluation in in vivo models of inflammation to fully elucidate its clinical utility.

References

- 1. ejmoams.com [ejmoams.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF- κB Signaling Pathway in TNF-α-Activated HASMC Cells [frontiersin.org]

- 4. experts.umn.edu [experts.umn.edu]

- 5. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Avenanthramide E Extraction and Purification from Oats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of avenanthramides, including Avenanthramide E, from oats (Avena sativa). The methodologies are compiled from established scientific literature and are intended to guide researchers in obtaining high-purity avenanthramides for further study and development.

Introduction

Avenanthramides (AVNs) are a group of phenolic alkaloids unique to oats, exhibiting significant antioxidant and anti-inflammatory properties.[1][2] These compounds are of great interest to the pharmaceutical and nutraceutical industries for their potential health benefits. Among the various AVNs, this compound is one of the identified congeners. This document outlines the key procedures for the efficient extraction and purification of these valuable compounds from oat grains.

Data Presentation: Avenanthramide Content in Oats

The concentration of avenanthramides can vary significantly between different oat cultivars. The following table summarizes the total avenanthramide content found in various Finnish oat cultivars, providing a baseline for selecting starting material.

| Oat Cultivar | Total Avenanthramide Content (mg/kg) |

| Avetron | 26.7 ± 1.44 |

| Akseli | Not specified in provided context |

| Peppi | Not specified in provided context |

| Rocky | Not specified in provided context |

| Viviana | 185 ± 12.5 |

| Marika | Not specified in provided context |

| Donna | Not specified in provided context |

| Steinar | Not specified in provided context |

Data adapted from Multari et al.[1]

Experimental Protocols

Protocol 1: Solvent Extraction of Avenanthramides from Oats

This protocol is adapted from methods described by Bryngelsson et al. (2002) and is a common starting point for avenanthramide extraction.[2][3]

Materials:

-

Milled oat samples (whole oats ground to pass through a 10 Mesh screen)[4]

-

Magnetic stirrer

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or vacuum concentrator

-

Methanol (for reconstitution)

-

PTFE membrane filters (0.45 µm)

Procedure:

-

Weigh 5.0 g of milled oat sample into a suitable flask.

-

Add 35 mL of 80% methanol to the oat sample.

-

Stir the mixture on a magnetic stirrer for 30 minutes at room temperature.[2][3]

-

Centrifuge the mixture at 600 x g for 10 minutes at 18°C to pellet the solid material.[2][3]

-

Carefully decant and collect the supernatant.

-

Repeat the extraction (steps 2-5) on the remaining pellet with another 35 mL of 80% methanol.

-

Combine the supernatants from both extractions.

-

Dry the combined supernatant under reduced pressure at a temperature not exceeding 40°C.[2][3]

-